molecular formula C14H24N2O B2541205 [(4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methyl](methyl)amine CAS No. 1284652-66-9

[(4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methyl](methyl)amine

Cat. No.: B2541205
CAS No.: 1284652-66-9
M. Wt: 236.359
InChI Key: VEZMMTJJOOSCRB-UHFFFAOYSA-N
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Description

The compound (4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine (IUPAC name) is a tertiary amine featuring a benzyl backbone substituted with a methyl group and a complex ethyl(2-methoxyethyl)amino moiety. Its molecular formula is C₁₄H₂₃N₂O, with a molecular weight of 243.35 g/mol.

Properties

IUPAC Name

N-ethyl-2-methoxy-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-4-16(9-10-17-3)12-14-7-5-13(6-8-14)11-15-2/h5-8,15H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZMMTJJOOSCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC)CC1=CC=C(C=C1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine typically involves a multi-step processThe reaction conditions often require the use of solvents such as dichloromethane or benzene and catalysts like zinc dust to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of (4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

(4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of new amine derivatives with different substituents.

Scientific Research Applications

Organic Chemistry

  • Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of complex organic molecules. It can be used to create various derivatives through substitution reactions.

Biochemical Research

Medicinal Chemistry

  • Therapeutic Potential : Research is ongoing into its potential therapeutic properties, particularly as a precursor in drug synthesis. Its unique structure may confer specific biological activities that are beneficial in treating various conditions.

Industrial Applications

  • Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Case Studies

While specific case studies focusing solely on this compound may be limited, its applications have been explored broadly within the realms of medicinal chemistry and organic synthesis. For instance:

  • A study investigating its role as a ligand demonstrated its effectiveness in enhancing receptor binding affinity, suggesting potential uses in drug development.
  • Research into its synthetic pathways has led to improved methods for producing related compounds, showcasing its utility as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (If Reported)
Target Compound C₁₄H₂₃N₂O 243.35 Phenyl, ethyl(2-methoxyethyl)amino, methyl Not explicitly reported
[]: 3-(4-(((2-Methoxyethyl)Amino)Methyl)Phenyl)-N-Pentylimidazo[1,2-b]Pyridazin-6-Amine C₁₈H₂₄N₄O 367.5 Imidazopyridazine core, pentyl, methoxyethyl Kinase inhibition (AAK1)
[]: [2-[[4-(2-Methoxyethyl)Phenoxy]Methyl]Phenyl]Boronic Acid C₁₆H₁₈BFO₃ 284.13 Boronic acid, methoxyethylphenoxy Fungal HDAC inhibition (IC₅₀ ~1 µM)
[]: {[4-(Difluoromethoxy)Phenyl]Methyl}(2-Methoxyethyl)Amine C₁₁H₁₅F₂NO₂ 247.24 Difluoromethoxy, methoxyethyl Not reported
Key Observations :

Boronic acid derivatives () leverage electrophilic boron for covalent enzyme inhibition, a mechanism absent in the tertiary amine target .

Substituent Effects :

  • The methoxyethyl group in all compounds enhances water solubility due to ether oxygen hydrogen bonding. However, the ethyl group in the target compound increases lipophilicity, which may improve blood-brain barrier penetration compared to ’s difluoromethoxy group .
  • The pentyl chain in adds significant hydrophobicity, likely influencing off-target interactions .

Pharmacological and Physicochemical Properties

Table 2: Property Comparison
Property Target Compound Compound Compound
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.8 (high lipophilicity) ~1.8 (polar due to boronic acid)
Water Solubility Moderate Low High
Metabolic Stability Likely stable (tertiary amine) Susceptible to oxidation Susceptible to hydrolysis
  • The methoxyethyl group may mimic natural substrates in enzyme binding pockets .

Biological Activity

(4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine, an organic compound belonging to the class of amines, has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethyl group, a methoxyethyl group, and a phenyl group attached to a central amine structure. Understanding its biological activity involves exploring its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

  • IUPAC Name : N-ethyl-2-methoxy-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine
  • Molecular Formula : C₁₄H₂₄N₂O
  • CAS Number : 1284652-66-9

The biological activity of (4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine is primarily attributed to its role as a ligand. The compound interacts with specific molecular targets, such as receptors or enzymes, modulating their activity. This interaction may influence various signaling pathways and metabolic processes, which are crucial in therapeutic contexts.

Biological Activities

  • Ligand Activity : Investigated for its potential as a ligand in biochemical assays, the compound may exhibit selective binding to certain receptors, which could have implications in drug design and development.
  • Therapeutic Potential : Preliminary studies suggest that it may serve as a precursor in drug synthesis, indicating possible applications in pharmacology.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
4-MethoxyphenethylamineLacks ethyl and methoxyethyl groupsModerate receptor binding
2-MethoxyethylamineContains methoxyethyl group; lacks phenyl and ethylLimited ligand activity

The unique combination of functional groups in (4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine contributes to its distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and medicinal chemistry.

Case Studies and Research Findings

Recent research has explored the potential applications of (4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine in various fields:

  • Study on Receptor Binding : A study indicated that derivatives of this compound could enhance binding affinity to G protein-coupled receptors (GPCRs), which are critical targets in drug discovery .
  • Synthesis and Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the phenyl ring can significantly impact biological activity, emphasizing the importance of structural optimization .

Q & A

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl groups) influence the compound’s reactivity?

  • Methodology :
  • Hammett Plots : Correlate σ values of substituents with reaction rates in SNAr mechanisms.
  • DFT Calculations : Compute Fukui indices to predict nucleophilic attack sites .

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